molecular formula C21H23N3O3S B4956643 N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B4956643
M. Wt: 397.5 g/mol
InChI Key: PVMZTLAKFBZQLI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as compound X, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various lab experiments.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Compound X has several biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. It has also been found to modulate the immune system by increasing the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. It also has neuroprotective effects, which can be useful in the study of neurological disorders. However, one of the limitations of using N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X. One of the most promising directions is in the development of new cancer therapies that are based on the N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide's anti-tumor activity. Another direction is in the study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 2-(1H-indol-3-yl)ethanamine, which is then reacted with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride to obtain N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X. The purity of the N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is then confirmed using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

Compound X has been found to have several potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Another potential application of N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide X has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-21-7-3-4-14-24(21)17-8-10-18(11-9-17)28(26,27)23-13-12-16-15-22-20-6-2-1-5-19(16)20/h1-2,5-6,8-11,15,22-23H,3-4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMZTLAKFBZQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide

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